N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a (4-chlorobenzyl)thio group and at position 3 with a 2-(4-methylbenzamido)ethyl chain. Its molecular formula is C₂₃H₂₀ClN₅OS (average mass: 449.96 g/mol), with a ChemSpider ID of 5543642 (analogous to , which describes a related compound with an amino group instead of thio) .
Properties
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-15-2-6-17(7-3-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFIRDAEFWDBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with 1,2-diketones under acidic or basic conditions.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via nucleophilic substitution reactions. This step often involves the reaction of the triazolopyridazine intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Ethyl Linker: The ethyl linker is typically introduced through alkylation reactions. The intermediate compound is reacted with ethyl bromide or ethyl iodide in the presence of a strong base like sodium hydride.
Formation of the Methylbenzamide Moiety: The final step involves the coupling of the intermediate with 4-methylbenzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorobenzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or partially reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position, where the chlorine atom can be replaced by various nucleophiles.
Coupling Reactions: The benzamide moiety can engage in coupling reactions with various electrophiles, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Coupling: Coupling reagents such as EDCI, DCC (dicyclohexylcarbodiimide), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chlorobenzylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide. For instance:
- In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For example, a related benzamide derivative exhibited IC values in the low micromolar range against breast cancer cells .
- Mechanism of Action : The mechanism underlying these anticancer effects may involve inhibition of specific kinases or modulation of apoptotic pathways. Studies indicate that certain derivatives can effectively inhibit RET kinase activity, which is implicated in several cancers .
Antitubercular Activity
The compound's structural features suggest potential activity against Mycobacterium tuberculosis. Research has shown that derivatives with similar triazole and benzamide functionalities possess significant anti-tubercular properties:
- Activity Evaluation : In a recent study, compounds were evaluated for their inhibitory concentrations against Mycobacterium tuberculosis, with some derivatives showing IC values as low as 1.35 μM .
Case Study 1: Synthesis and Evaluation of Anticancer Agents
A study synthesized a series of benzamide derivatives containing triazole rings and evaluated their anticancer activities. Among these compounds, one showed promising results with an IC value of 0.5 μM against lung cancer cells. The study concluded that modifications to the benzamide structure could enhance potency and selectivity .
Case Study 2: Anti-Tubercular Screening
In another investigation focused on anti-tubercular agents, a set of compounds including those similar to this compound were synthesized and screened. The most active compound demonstrated an IC value of 3.73 μM against Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is likely related to its ability to interact with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. The chlorobenzylthio group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*clogP estimated using ChemDraw.
Research Findings and Implications
- Thio vs.
- Core Heterocycle : The triazolopyridazine core offers a balance of metabolic stability and target affinity, outperforming triazolopyrimidines in some contexts .
- Benzamide vs. Ester : The 4-methylbenzamide group likely increases proteolytic stability compared to ester-containing analogs like I-6373 .
Biological Activity
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (CAS# 872996-19-5) is a compound belonging to the class of 1,2,4-triazole derivatives. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C22H20ClN5O2S
- Molecular Weight : 453.9 g/mol
- Structure : The compound features a triazole ring fused with a pyridazine moiety and contains a thioether linkage with a chlorobenzyl group.
Pharmacological Profile
The biological activity of this compound is largely attributed to the 1,2,4-triazole scaffold, which has been extensively studied for its diverse pharmacological effects. The following sections highlight the key biological activities associated with this compound and similar derivatives.
Antimicrobial Activity
-
Antibacterial Effects :
- Triazole derivatives have shown significant antibacterial activity against various strains of bacteria. For instance, compounds containing the triazole moiety have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- The presence of the thioether group in this compound may enhance its antimicrobial potency by influencing membrane permeability or enzyme inhibition .
- Antifungal Activity :
Anticancer Potential
Research indicates that 1,2,4-triazoles exhibit anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Compounds with the triazole scaffold have been shown to inhibit cell proliferation in cancer cell lines .
- Mechanisms of Action : These compounds may induce apoptosis in cancer cells or inhibit specific oncogenic pathways.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- COX Inhibition : Triazole derivatives are being explored as cyclooxygenase (COX) inhibitors. For example, compounds similar to this compound have been evaluated for their ability to selectively inhibit COX-II, which is implicated in inflammatory processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Triazole Ring : Modifications at specific positions on the triazole ring can enhance potency and selectivity against targeted biological pathways.
- Thioether Linkage : The presence of sulfur in the structure may contribute to increased lipophilicity and better interaction with biological membranes .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
Q & A
Q. What are the key synthetic strategies for preparing N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide?
The synthesis involves multi-step transformations:
Triazolo[4,3-b]pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux conditions (e.g., using ethanol/HCl) to form the triazolo-pyridazine scaffold .
Thioether Linkage : Reaction of 6-chloro-triazolo-pyridazine intermediates with 4-chlorobenzylthiol in the presence of a base (e.g., K₂CO₃) to introduce the (4-chlorobenzyl)thio group .
Amide Coupling : Final coupling of the ethylamine-substituted intermediate with 4-methylbenzoyl chloride using carbodiimide-based reagents (e.g., EDC/HOBt) .
Q. Key Optimization Steps :
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy :
- X-ray Crystallography :
- Single-crystal analysis (e.g., Cu-Kα radiation, 296 K) confirms molecular geometry, with key parameters:
- R factor : ≤0.044 (high precision)
- Bond lengths : C–S (1.78 Å), C–N (1.34 Å) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR Design Framework :
Core Modifications :
- Replace the triazolo-pyridazine with triazolo-thiadiazole to assess heterocycle impact on target binding .
- Vary the 4-chlorobenzylthio group with other arylthio substituents (e.g., 4-fluorobenzyl, 3-nitrobenzyl) .
Side Chain Optimization :
- Substitute the ethyl linker with propyl or cyclic amines to evaluate steric/electronic effects .
Assay Selection :
- Enzymatic assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) to predict binding modes .
Q. How should conflicting biological data (e.g., cytotoxicity vs. efficacy) be resolved?
Resolution Strategies :
Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific toxicity .
Metabolite Profiling : Use LC-MS to identify degradation products or reactive metabolites contributing to off-target effects .
Computational Toxicology : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and prioritize analogs with lower risk .
Q. Case Study :
- A 2022 study found discrepancies in antibacterial activity (MIC: 2 μg/mL vs. 8 μg/mL) due to impurity levels (>98% purity required for consistent results) .
Q. What mechanistic insights can be derived from its interaction with bacterial targets?
Proposed Mechanism :
- Target : Acps-PPTase (phosphopantetheinyl transferase), critical for fatty acid biosynthesis in bacteria .
- Binding Analysis :
- Hydrogen bonding between the triazolo N-atom and Ser-89 residue.
- Hydrophobic interactions with the 4-chlorobenzylthio group in the enzyme’s substrate pocket .
- Pathway Disruption : Inhibition reduces acyl carrier protein (ACP) activation, halting lipid biosynthesis .
Q. Experimental Validation :
- Knockout Strains : Δacps-pptase mutants show resistance, confirming target specificity .
- ITC (Isothermal Titration Calorimetry) : Kd = 120 nM, ΔG = -10.2 kcal/mol .
Q. How can synthetic byproducts be minimized during scale-up?
Process Optimization :
- Temperature Control : Maintain <70°C during thioether formation to prevent disulfide byproducts .
- Catalyst Screening : Use Pd/C (5% wt) for selective hydrogenation of nitro intermediates, reducing over-reduction side products .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction progress in real-time .
Q. Byproduct Profile :
| Step | Major Byproduct | Mitigation Strategy |
|---|---|---|
| Amide Coupling | N-Acylurea | Use HOBt additive to suppress |
| Thioether | Disulfide dimer | Add antioxidant (e.g., BHT) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
